molecular formula C14H14O3 B8551890 Propyl 2-hydroxy-3-naphthoate

Propyl 2-hydroxy-3-naphthoate

Cat. No.: B8551890
M. Wt: 230.26 g/mol
InChI Key: OVOOYXCGLYZJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-hydroxy-3-naphthoate is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

propyl 3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O3/c1-2-7-17-14(16)12-8-10-5-3-4-6-11(10)9-13(12)15/h3-6,8-9,15H,2,7H2,1H3

InChI Key

OVOOYXCGLYZJLN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC2=CC=CC=C2C=C1O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Hydroxy-naphthalene-3-carboxylic acid (2 g) was dissolved in 1-propanol (10 ml) to prepare a solution. The solution was brought to 0° C., and thionyl chloride (1.16 ml) was gradually added dropwise. The mixture was stirred at 120° C. for 2 hr. The reaction solution was cooled to room temperature, and the solvent was removed by distillation under the reduced pressure. Water was then added to the residue, and the mixture was extracted with chloroform. The chloroform layer was washed with saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using chloroform to give propyl 2-hydroxy-3-naphthoate (2.15 g, yield 88%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Hydroxy-naphthalene-2-carboxylic acid (2 g) was dissolved in 1-propanol (10 ml) to prepare a solution which was then brought to 0° C. Thionyl chloride (1.16 ml) was gradually added dropwise to the solution, and the mixture was stirred at 120° C. for 2 hr. The reaction solution was cooled to room temperature, and the solvent was removed by distillation under the reduced pressure. Water was then added to the residue, and the mixture was extracted with chloroform. The chloroform layer was washed with saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using chloroform to give propyl 3-hydroxy-naphthalene-2-carboxylate (2.15 g, yield 88%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two

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